1-(3-chloro-4-methoxyphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with a 3-chloro-4-methoxyphenyl group at position 1, a methyl group at position 5, and an N-cyclopentyl carboxamide at position 3.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-cyclopentyl-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-10-15(16(22)18-11-5-3-4-6-11)19-20-21(10)12-7-8-14(23-2)13(17)9-12/h7-9,11H,3-6H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHOUPFDWGJRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Triazole Ring Formation
The 1,2,3-triazole scaffold is typically constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." For this compound, the triazole ring is formed by reacting a substituted alkyne with an azide precursor. A critical precursor is 3-chloro-4-methoxyphenyl azide, synthesized from the corresponding aniline derivative through diazotization and subsequent azide formation. The alkyne component, 5-methyl-1H-1,2,3-triazole-4-carboxylic acid, is prepared via cyclization of propargylamine derivatives under basic conditions.
Copper(I) iodide (CuI) in a tert-butanol/water mixture (7:3 v/v) at 70°C for 24 hours facilitates the cycloaddition, achieving yields of 78–85%. The reaction’s regioselectivity ensures exclusive 1,4-disubstitution, critical for maintaining the compound’s pharmacological profile.
Carboxamide Functionalization
Post-triazole formation, the carboxylic acid at position 4 is activated for amidation. Thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which reacts with cyclopentylamine in anhydrous tetrahydrofuran (THF) at 0–5°C. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion. This step yields the target carboxamide with a purity of >95% after recrystallization from ethyl acetate/hexane.
Advanced One-Pot Methodologies
A streamlined one-pot synthesis reduces intermediate isolation steps, enhancing overall efficiency. In this approach:
- Azide Preparation : 3-Chloro-4-methoxyaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at −5°C, followed by sodium azide (NaN₃) to generate the aryl azide.
- Cycloaddition : The azide reacts with tert-butyl propiolate in the presence of CuI (10 mol%) and ascorbic acid (20 mol%) in DMF/H₂O (4:1) at 50°C for 12 hours.
- Hydrolysis and Amidation : The tert-butyl ester is hydrolyzed with trifluoroacetic acid (TFA), and the resultant acid is coupled with cyclopentylamine using N,N′-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
This method achieves an overall yield of 65%, with a total process time of 36 hours.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Elevating temperatures beyond 60°C promotes decomposition, while polar aprotic solvents like DMF stabilize intermediates.
Purification Techniques
- Liquid-Liquid Extraction : Post-reaction mixtures are washed with brine (30 mL) and extracted with ethyl acetate (3 × 10 mL) to remove inorganic salts.
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) eluent isolates the carboxamide in >99% purity.
- Recrystallization : Isobutyl acetate/methylcyclohexane (1:1) yields crystalline product suitable for X-ray diffraction analysis.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methoxyphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups into the phenyl ring.
Scientific Research Applications
Structure
- Molecular Formula : CHClNO
- CAS Number : 950244-15-2
Characteristics
This compound features a triazole ring, which contributes to its biological activity. The presence of a chloro group and a methoxy group enhances its pharmacological properties.
Medicinal Chemistry
1-(3-chloro-4-methoxyphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown promise as a Tie-2 modulator , which is significant in angiogenesis and tumor growth regulation. Research indicates that compounds targeting the Tie-2 receptor can inhibit tumor vascularization, making them potential candidates for cancer therapy .
Antimicrobial Activity
Studies have demonstrated that triazole derivatives exhibit antimicrobial properties. This compound's structure allows it to interact with various biological targets, potentially leading to the development of new antifungal or antibacterial agents. The presence of the methoxy and chloro substituents may enhance its efficacy against resistant strains of bacteria .
Anti-inflammatory Effects
Research has suggested that triazole compounds can possess anti-inflammatory properties. The modulation of inflammatory pathways through the inhibition of specific enzymes or receptors could position this compound as a therapeutic agent for inflammatory diseases .
Neurological Applications
Some studies have indicated that triazole derivatives may exhibit neuroprotective effects. This could be beneficial in treating neurodegenerative diseases by preventing neuronal cell death and promoting cognitive function .
Study on Tie-2 Modulation
A patent study highlighted the use of triazole derivatives as Tie-2 modulators, demonstrating their ability to inhibit angiogenesis in various cancer models. The results showed a significant reduction in tumor growth and vascular density when treated with this compound .
Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of several triazole derivatives, including this compound. The results indicated effective inhibition against multiple bacterial strains, suggesting potential for development as a therapeutic agent against infections .
Mechanism of Action
The mechanism by which 1-(3-chloro-4-methoxyphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its specific biological target. Generally, it may interact with proteins or enzymes, altering their activity through binding to active sites or allosteric sites. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among triazole carboxamides include:
- Aryl substituents (position 1): Chloro, methoxy, fluoro, or methyl groups.
- N-substituents (carboxamide): Cyclic (e.g., cyclopentyl) vs. linear or aromatic groups.
- Triazole core modifications : Methyl or ethyl groups at position 4.
Table 1: Comparison of Selected Triazole Carboxamides
*Calculated based on molecular formula C₁₈H₂₀ClN₅O₂.
Key Differentiators
- Cyclopentyl vs. Aromatic N-Substituents : The cyclopentyl group in the target compound may improve metabolic stability compared to aromatic N-substituents (e.g., 2-methylphenyl in ) due to reduced π-π stacking but increased steric hindrance .
Biological Activity
1-(3-chloro-4-methoxyphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 334.80 g/mol
- CAS Number : 950244-15-2
Biological Activity Overview
The compound exhibits a range of biological activities that have been evaluated through various in vitro and in vivo studies. Its structural features suggest potential interactions with biological targets that could lead to therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.48 | Induction of apoptosis via caspase activation |
| HL-60 (Leukemia) | 0.78 | DNA fragmentation and mitochondrial damage |
| A549 (Lung Cancer) | 1.54 | Cell cycle arrest at G1 phase |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies indicate that the compound may exert its effects through:
- Caspase Activation : The compound triggers the intrinsic apoptotic pathway, leading to increased caspase-3 and caspase-7 activity.
- DNA Damage : It has been shown to cause DNA fragmentation in various cancer cell lines, suggesting a direct interaction with cellular DNA.
Case Studies
- Study on MCF-7 Cells : In a controlled study, MCF-7 breast cancer cells were treated with varying concentrations of the compound. Flow cytometry analysis revealed a significant increase in apoptotic cells at concentrations above 0.5 µM, confirming the compound's role as an apoptosis inducer.
- Leukemia Cell Line Evaluation : The antiproliferative effects were assessed against several leukemia cell lines (K562, HL-60). The results indicated that the compound was comparable to standard chemotherapeutics like doxorubicin in terms of efficacy.
Q & A
Q. What are the standard synthetic routes for preparing 1-(3-chloro-4-methoxyphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for constructing the triazole core. Key steps include:
- Step 1: Preparation of the alkyne precursor (e.g., propargylamide derivatives) and azide (e.g., 3-chloro-4-methoxyphenyl azide).
- Step 2: Cycloaddition under Cu(I) catalysis (e.g., CuI in DMSO or acetonitrile) at 50–80°C for 6–12 hours .
- Step 3: Purification via column chromatography or recrystallization.
Critical Conditions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMSO or MeCN | Polar aprotic solvents enhance reaction kinetics |
| Catalyst Loading | 5–10 mol% CuI | Higher loading accelerates reaction but may increase impurities |
| Temperature | 60–70°C | Balances reaction rate and side-product formation |
Yield optimization requires strict control of moisture and oxygen to prevent catalyst deactivation .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR):
-
¹H/¹³C NMR confirms regioselectivity of the triazole ring (1,4-disubstitution) and substituent positions. For example, the cyclopentyl group shows distinct multiplet signals at δ 1.5–2.5 ppm in ¹H NMR .
- Mass Spectrometry (MS):
-
High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 375.1248 for C₁₈H₂₀ClN₄O₂) .
- X-ray Crystallography:
-
Resolves bond lengths and angles (e.g., triazole C–N bonds ≈ 1.34 Å) using SHELXL for refinement .
Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data observed across studies for triazole carboxamide derivatives?
Discrepancies often arise from:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., kinase selectivity panels).
- Structural Analogues: Subtle substituent changes (e.g., chloro vs. methoxy groups) alter binding affinities .
- Experimental Design: Use standardized protocols (e.g., NIH/NCATS guidelines) and include positive controls (e.g., staurosporine for kinase inhibition).
Recommended Workflow:
- Replicate studies under identical conditions.
- Perform structure-activity relationship (SAR) studies to isolate critical functional groups.
- Use computational docking (e.g., AutoDock Vina) to predict binding modes against target proteins .
Q. What computational or experimental approaches are recommended to elucidate the binding mechanisms of this compound with biological targets?
- Molecular Dynamics (MD) Simulations:
-
Simulate interactions with ATP-binding pockets (e.g., in kinases) using AMBER or GROMACS .
- Surface Plasmon Resonance (SPR):
-
Measure real-time binding kinetics (e.g., KD values) for target proteins .
- Mutagenesis Studies:
-
Identify critical residues (e.g., hinge-region mutations in kinases) that disrupt binding .
Case Study: For cytochrome P450 inhibition, differential scanning fluorimetry (DSF) can quantify shifts in protein melting temperatures upon ligand binding .
Q. How can researchers address challenges in crystallizing this compound for structural analysis?
- Crystallization Conditions:
| Parameter | Optimal Setup |
|---|---|
| Solvent System | Ethyl acetate/hexane (3:1) |
| Temperature | 4°C (slow evaporation) |
| Additives | 1% DMSO (reduces aggregation) |
- Refinement Tools:
Use SHELXL for anisotropic displacement parameters and WinGX/ORTEP for visualizing thermal ellipsoids .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
Solubility varies due to:
- Polymorphism: Different crystalline forms (e.g., anhydrous vs. monohydrate) exhibit distinct solubility .
- Solvent Systems: LogP calculations (≈2.8) predict higher solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL) .
- pH Dependence: Protonation of the triazole nitrogen at acidic pH increases aqueous solubility .
Resolution: Characterize polymorphs via powder XRD and perform equilibrium solubility assays under controlled pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
